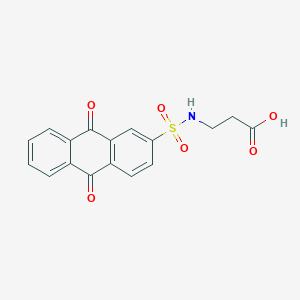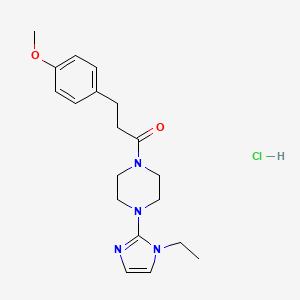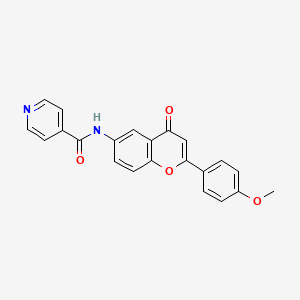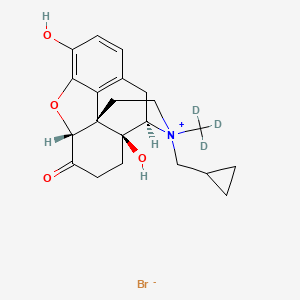
3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid” is a chemical compound with the molecular formula C17H13NO6S. It is a derivative of anthraquinone .
Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions. For instance, similar compounds have been used as photoclick reagents mediated by visible light for bioorthogonal reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid” are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research on anthracene derivatives has provided valuable insights into sulfonation reactions and the synthesis of water-soluble anthracene compounds. For example, the study of sulfonation reactions of anthracene and its derivatives has elucidated the reaction mechanisms and product distributions, offering pathways to synthesize sulfonated anthracenes with specific properties. The palladium-catalyzed synthesis of symmetric 9,10-disubstituted anthracenes, including sulfonamides, highlights the versatility of these compounds in forming water-soluble derivatives through strategic functionalization (Zeng & King, 2002).
Electrochemistry and Materials Science
Anthracene derivatives have been explored for their electrochemical properties and potential applications in energy storage devices. For instance, 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARS) has been proposed as an electroactive material for the negative side of flow batteries, demonstrating promising charge storage capabilities and advantages over traditional metal redox materials due to its abundance and environmental friendliness (Zhang, Li, & Chu, 2016).
Catalysis and Sustainable Chemistry
Sulfonic acid-functionalized anthracene derivatives have been investigated for their catalytic applications. For example, constructing sulfonic acid-functionalized anthracene-derived conjugated porous organic polymers has shown efficient metal-free catalytic activity in the acetalization of bio-glycerol, offering a promising approach for converting bio-glycerol into value-added chemicals in an eco-friendly manner (Kundu et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that the compound is a derivative of anthraquinone , which is often used in biological staining
Mode of Action
Anthraquinone derivatives are known to interact with biological tissues, often resulting in color changes that make them useful for staining . The sulfonamido group in the compound could potentially enhance its solubility and reactivity, but the specifics of these interactions require further investigation.
Biochemical Pathways
Anthraquinone derivatives are known to be involved in redox reactions , suggesting that this compound may also participate in similar biochemical pathways
Result of Action
As a derivative of anthraquinone, it may share some of the biological activities associated with anthraquinones, such as redox activity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the solubility and reactivity of the compound . For instance, the compound 2,6‐DPPEAQ, a related anthraquinone derivative, has been reported to have high solubility at pH 9 and above, and shows high stability at both pH 9 and 12
Eigenschaften
IUPAC Name |
3-[(9,10-dioxoanthracen-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c19-15(20)7-8-18-25(23,24)10-5-6-13-14(9-10)17(22)12-4-2-1-3-11(12)16(13)21/h1-6,9,18H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPANDJOOXXJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)

![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B3000593.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3000594.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)
![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3000597.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide](/img/structure/B3000601.png)


![1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000604.png)